molecular formula C43H56N10O5 B12428977 PROTAC CDK9 degrader-4

PROTAC CDK9 degrader-4

Cat. No.: B12428977
M. Wt: 793.0 g/mol
InChI Key: YAEBZMQWNHWNAG-BRKUKBBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC CDK9 degrader-4 is a highly potent and selective compound designed to target and degrade cyclin-dependent kinase 9 (CDK9). CDK9 is a crucial enzyme involved in the regulation of transcriptional elongation by RNA polymerase II. The degradation of CDK9 disrupts the transcriptional network, making this compound a promising therapeutic agent for various cancers and other diseases .

Preparation Methods

The synthesis of PROTAC CDK9 degrader-4 involves the creation of a heterobifunctional molecule that links a ligand for CDK9 to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PROTAC CDK9 degrader-4 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), catalysts such as tin(II) chloride, and reaction conditions like room temperature stirring for extended periods .

Mechanism of Action

PROTAC CDK9 degrader-4 exerts its effects by promoting the ubiquitination and subsequent proteasomal degradation of CDK9. The compound binds to CDK9 and recruits an E3 ubiquitin ligase, such as cereblon (CRBN), forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts the transcriptional elongation process, leading to the downregulation of genes involved in cell proliferation and survival .

Properties

Molecular Formula

C43H56N10O5

Molecular Weight

793.0 g/mol

IUPAC Name

4-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-N-[4-[[[5-[[(2S)-1-hydroxybutan-2-yl]amino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C43H56N10O5/c1-4-31(27-54)46-37-23-38(53-40(48-37)34(25-45-53)28(2)3)44-24-29-12-14-32(15-13-29)47-43(58)51-21-19-50(20-22-51)18-7-5-6-9-30-10-8-11-33-35(30)26-52(42(33)57)36-16-17-39(55)49-41(36)56/h8,10-15,23,25,28,31,36,44,54H,4-7,9,16-22,24,26-27H2,1-3H3,(H,46,48)(H,47,58)(H,49,55,56)/t31-,36?/m0/s1

InChI Key

YAEBZMQWNHWNAG-BRKUKBBPSA-N

Isomeric SMILES

CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C

Canonical SMILES

CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C

Origin of Product

United States

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